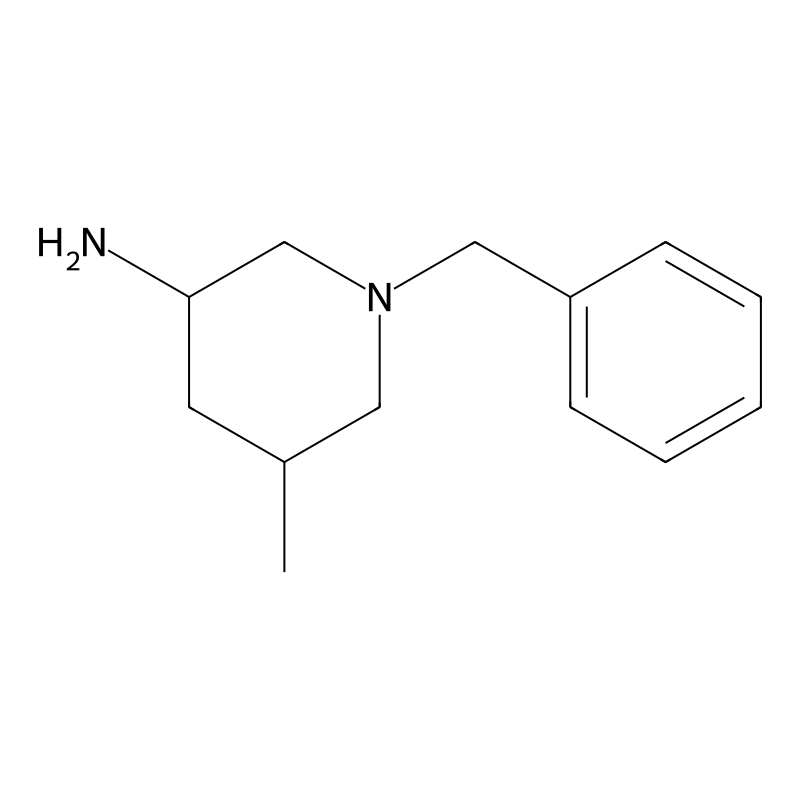

1-Benzyl-5-methylpiperidin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-Benzyl-5-methylpiperidin-3-amine is a chiral organic compound belonging to the piperidine class. It features a benzyl group at the 1-position, a methyl group at the 5-position, and an amine functional group at the 3-position of the piperidine ring. This specific arrangement of substituents contributes to its distinct chemical properties and biological activities, making it a valuable compound in medicinal chemistry and organic synthesis.

- Oxidation: The amine group can be oxidized to form imines or amides, while the benzyl group may also participate in oxidation reactions.

- Reduction: The compound can be reduced to yield various derivatives, including secondary or tertiary amines.

- Substitution: The benzyl group is susceptible to nucleophilic substitution, allowing for the introduction of different functional groups.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The specific products formed depend on the reaction conditions and reagents utilized.

Research indicates that 1-benzyl-5-methylpiperidin-3-amine exhibits significant biological activity. It has been studied for its potential as a pharmaceutical intermediate and therapeutic agent. The compound may interact with neurotransmitter receptors or enzymes, influencing various biological pathways. Preliminary studies suggest potential antidepressant-like effects and antimicrobial activity against certain bacterial strains, although further research is necessary to elucidate its mechanisms of action and efficacy.

The synthesis of 1-benzyl-5-methylpiperidin-3-amine typically involves several key steps:

- Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials such as amino alcohols and aldehydes.

- Introduction of the Benzyl Group: This step often employs nucleophilic substitution reactions using benzyl halides in the presence of a base.

- Amine Formation: The final product can be obtained through reductive amination processes or by treating suitable precursors with amine reagents.

Optimizing these synthetic routes for yield and purity is essential for both laboratory and industrial applications .

1-Benzyl-5-methylpiperidin-3-amine has several applications across various fields:

- Medicinal Chemistry: It serves as a building block for synthesizing bioactive molecules targeting neurological disorders.

- Organic Synthesis: The compound is utilized in creating more complex organic structures due to its versatile reactivity.

- Research: It is employed in studies examining enzyme-substrate interactions and receptor binding affinities.

Its unique structural features make it a valuable compound for further exploration in synthetic and biological chemistry contexts.

Interaction studies have shown that 1-benzyl-5-methylpiperidin-3-amine can bind to various biomolecules, influencing enzymatic activities. Notably, its interactions with protein kinases may lead to significant changes in cellular functions and signaling pathways. Understanding these interactions is crucial for developing new therapeutic agents based on this compound.

Several compounds share structural similarities with 1-benzyl-5-methylpiperidin-3-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-4-methylpiperidin-3-one | Similar piperidine structure | Used as an intermediate in various organic syntheses |

| Tofacitinib | Contains a piperidine moiety | Approved drug for rheumatoid arthritis |

| (3S,5R)-1-benzyl-5-methyl-piperidin-3-ol | Hydroxyl group at the 3-position | Distinct stereochemistry affects biological activity |

| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | Dimethyl group at the 4-position | Used as an intermediate in pharmaceutical synthesis |

The uniqueness of 1-benzyl-5-methylpiperidin-3-amine lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to these similar compounds. Its versatility in undergoing various chemical transformations further enhances its value in research and industrial applications .

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant